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Compound of Interest

Compound Name: Rogaratinib

Cat. No.: B610551

A detailed examination of two targeted therapies for fibroblast growth factor receptor (FGFR)-
driven cholangiocarcinoma, this guide provides a comparative overview of Rogaratinib and
Pemigatinib. While Pemigatinib has established clinical efficacy in this setting, Rogaratinib, a
broader FGFR inhibitor, has been investigated in a range of solid tumors. This analysis
synthesizes available preclinical and clinical data to offer insights for researchers, scientists,
and drug development professionals.

Introduction

Cholangiocarcinoma (CCA), a malignancy of the bile ducts, has a poor prognosis and limited
treatment options in its advanced stages. A significant subset of intrahepatic
cholangiocarcinomas (iCCA) is characterized by alterations in the fibroblast growth factor
receptor (FGFR) signaling pathway, most commonly FGFR2 fusions or rearrangements. This
has paved the way for the development of targeted therapies known as FGFR inhibitors.

This guide provides a comparative study of two such inhibitors: Rogaratinib (BAY 1163877), a
potent and selective pan-FGFR inhibitor, and Pemigatinib (Pemazyre®), a selective inhibitor of
FGFR1, 2, and 3. While Pemigatinib has received accelerated approval from the U.S. Food and
Drug Administration (FDA) for previously treated, unresectable locally advanced or metastatic
cholangiocarcinoma with an FGFR2 fusion or other rearrangement, clinical data for
Rogaratinib in this specific indication is still emerging.
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Mechanism of Action

Both Rogaratinib and Pemigatinib are small-molecule kinase inhibitors that target the ATP-
binding pocket of FGFRs, thereby inhibiting their phosphorylation and downstream signaling.
However, they differ in their selectivity.

Rogaratinib is a pan-FGFR inhibitor, potently and selectively targeting FGFR1, 2, 3, and 4.[1]
Its anti-tumor activity is mediated by inhibiting FGFR-driven proliferation and survival signals
within cancer cells and potentially by affecting paracrine FGF signaling in the tumor
microenvironment.[1] Preclinical studies have demonstrated its efficacy in various cancer
models with FGFR overexpression.[1]

Pemigatinib is a selective inhibitor of FGFR1, 2, and 3.[2] In cholangiocarcinoma, its
therapeutic effect is primarily driven by the inhibition of constitutively active FGFR2 fusion
proteins, which are oncogenic drivers in a subset of patients.[2]
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Figure 1: Simplified signaling pathway of FGFR and points of inhibition by Rogaratinib and
Pemigatinib.

Clinical Efficacy in Cholangiocarcinoma
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A direct head-to-head clinical trial comparing Rogaratinib and Pemigatinib in
cholangiocarcinoma has not been conducted. Therefore, this comparison is based on data from
separate clinical trials.

Pemigatinib has demonstrated significant clinical activity in patients with previously treated,
locally advanced or metastatic cholangiocarcinoma harboring FGFR2 fusions or
rearrangements in the Phase 2 FIGHT-202 study.[2]

Rogaratinib has been evaluated in a Phase 1 dose-escalation and dose-expansion study
(NCT01976741) in patients with various advanced solid tumors selected based on FGFR
MRNA expression.[3][4] While this study included a cohort for "other solid tumour types,"
specific efficacy data for a cholangiocarcinoma sub-group has not been separately published in
detail.[4] The National Cancer Institute (NCI) Cancer Therapy Evaluation Program (CTEP) has
outlined plans to evaluate Rogaratinib in cholangiocarcinoma with FGFR2-fusion protein
complexes, indicating its potential in this disease.[3]

Pemigatinib (FIGHT-202:

] . FGFR2 Rogaratinib
Efficacy Endpoint . . .
fusion/rearrangement (Cholangiocarcinoma)
cohort)
Objective Response Rate )
35.5%][2] Data Not Available
(ORR)
Complete Response (CR) 2.8%[2] Data Not Available
Partial Response (PR) 32.7% Data Not Available
Disease Control Rate (DCR) 82% Data Not Available
Median Duration of Response )
7.5 months Data Not Available
(DoR)
Median Progression-Free )
, 6.9 months Data Not Available
Survival (PFS)
Median Overall Survival (OS) 21.1 months Data Not Available

Table 1. Comparative Efficacy

Data in Cholangiocarcinoma.
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Safety and Tolerability

The safety profiles of both drugs are generally manageable, with class-specific adverse events
related to FGFR inhibition.

Pemigatinib's most common adverse events reported in the FIGHT-202 trial included
hyperphosphatemia, alopecia, diarrhea, nail toxicity, fatigue, dysgeusia, nausea, constipation,
stomatitis, and dry eye.[2] Ocular toxicity is also a known risk.

Rogaratinib's safety profile was evaluated in the Phase 1 study across various solid tumors.
The most common adverse events were hyperphosphatemia, diarrhea, and decreased
appetite. Grade 3-4 adverse events included fatigue and asymptomatic increased lipase.[4]

Adverse Event (Any . Rogaratinib (Phase 1, All
Grade) Pemigatinib (FIGHT-202) Tumors)
Hyperphosphatemia 60% 61%][4]
Alopecia 49%

Diarrhea 47% 52%][4]
Nail Toxicity 40%

Fatigue 40% 61%][4]
Dysgeusia 40%

Nausea 37%

Constipation 34%

Stomatitis 30%

Dry Eye 28%

Decreased Appetite - 38%][4]

Table 2: Common Adverse

Events.

Experimental Protocols
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Pemigatinib: FIGHT-202 Study

The FIGHT-202 trial was a multicenter, open-label, single-arm, phase 2 study.

» Patient Population: Patients with previously treated, locally advanced or metastatic
cholangiocarcinoma with a documented FGFR2 fusion or rearrangement.

» Dosing Regimen: Pemigatinib 13.5 mg orally once daily for 14 consecutive days, followed by
7 days off, in 21-day cycles.

e Primary Endpoint: Objective response rate (ORR) as assessed by an independent review
committee.

e Secondary Endpoints: Duration of response (DoR), disease control rate (DCR), progression-
free survival (PFS), and overall survival (OS).

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

(Enrollment in FIGHT-ZOZJ

/

Tumor Assessment (RECIST 1.1)
Every 8 weeks

rogression No Progression

' Continue Treatmen)

Objective Response Rate

Primary Endpoint: 7

Click to download full resolution via product page

Figure 2: Experimental workflow of the FIGHT-202 clinical trial for Pemigatinib.

Rogaratinib: Phase 1 Study (NCT01976741)

This was a phase 1 dose-escalation and dose-expansion study.

» Patient Population: Adults with advanced, refractory solid tumors. The dose-expansion phase
included cohorts for urothelial carcinoma, head and neck squamous-cell cancer, non-small-
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cell lung cancer, and other solid tumor types, with patient selection based on FGFR mRNA
expression.[4]

e Dosing Regimen: Dose escalation from 50 mg to 800 mg twice daily in continuous 21-day
cycles. The recommended phase 2 dose was established at 800 mg twice daily.[4]

e Primary Endpoints: Safety, tolerability, maximum tolerated dose, and recommended phase 2
dose.

e Secondary Endpoints: Pharmacokinetics and preliminary clinical activity.
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Figure 3: General workflow of the Rogaratinib Phase 1 clinical trial.

Discussion and Future Directions

Pemigatinib has established a clear role in the treatment of previously treated, FGFR2 fusion-
positive cholangiocarcinoma, demonstrating clinically meaningful response rates and survival
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benefits. Its targeted approach against FGFR1-3 appears well-suited for this molecularly
defined patient population.

Rogaratinib, as a pan-FGFR inhibitor, has a broader spectrum of activity. While preclinical
data are promising across various FGFR-driven cancers, its clinical efficacy specifically in
cholangiocarcinoma remains to be definitively established through dedicated clinical trials. The
selection of patients based on FGFR mRNA overexpression, as explored in its Phase 1 trial,
represents an alternative biomarker strategy that could potentially identify a wider patient
population who might benefit from FGFR inhibition, beyond those with genetic fusions or
rearrangements.

Future research should focus on a head-to-head comparison of these and other FGFR
inhibitors in cholangiocarcinoma to determine the optimal treatment strategy. Furthermore,
investigating mechanisms of resistance to these targeted therapies is crucial for the
development of subsequent lines of treatment and combination strategies.

In conclusion, while Pemigatinib is a proven therapeutic option for a specific subset of
cholangiocarcinoma patients, the potential of Rogaratinib in this disease warrants further
investigation in dedicated clinical trials to fully elucidate its comparative efficacy and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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